Ethyl 3-hexyl-3-methyloxirane-2-carboxylate
Description
Ethyl 3-hexyl-3-methyloxirane-2-carboxylate is a substituted oxirane (epoxide) derivative with a carboxylate ester functional group. Its structure features a six-carbon hexyl chain and a methyl group attached to the oxirane ring at the 3-position, while the 2-position is esterified with an ethyl group. This compound is part of a broader class of epoxide esters, which are pivotal in organic synthesis due to their reactivity in ring-opening reactions, enabling the formation of complex molecules.
Properties
CAS No. |
37545-94-1 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 3-hexyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-4-6-7-8-9-12(3)10(15-12)11(13)14-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
NXOPBRGMCUPJEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C(O1)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-hexyl-3-methyloxirane-2-carboxylate typically involves the reaction of hexylmagnesium bromide with ethyl 3-methyloxirane-2-carboxylate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process includes steps such as distillation and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hexyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the oxirane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized derivatives with nucleophilic groups.
Scientific Research Applications
Ethyl 3-hexyl-3-methyloxirane-2-carboxylate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Used in the study of enzyme-catalyzed reactions involving oxirane rings.
Medicine: Investigated for its potential in drug development due to its unique reactivity.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-hexyl-3-methyloxirane-2-carboxylate involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction is facilitated by the presence of catalysts such as tertiary amines, which enhance the nucleophilicity of the attacking species. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new chemical bonds and functional groups .
Comparison with Similar Compounds
Notes
- Handling Precautions : Epoxide derivatives are generally reactive and may pose inhalation or skin contact hazards. Refer to safety data sheets (SDS) for specific handling guidelines .
- Stereochemical Complexity : The biological activity or synthetic utility of these compounds often depends on stereochemistry, necessitating advanced analytical techniques (e.g., X-ray crystallography via SHELX programs) for structural confirmation .
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